Solanoside

Description

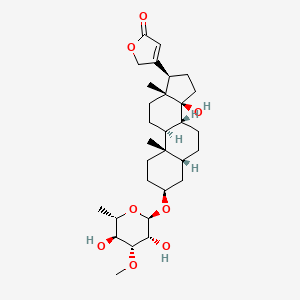

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-OHIZAEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318692 | |

| Record name | Odoroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-33-6 | |

| Record name | Odoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4356-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Investigations of Solanoside

Identification of Solanoside-Producing Botanical Species

This compound has been identified in a limited number of plant species, notably within the Solanaceae and Apocynaceae families, as well as a few other documented sources.

Members of the Solanaceae Family: Solanum surattense

Solanum surattense Burm. f., a significant member of the Solanaceae family, has been reported as a source of this compound. mdpi.comresearchgate.net Phytochemical studies on S. surattense have revealed the presence of various secondary metabolites, including steroidal alkaloids and saponins (B1172615). mdpi.comresearchgate.netbepls.comjapsonline.comresearchgate.net While this compound itself is a steroidal glycoside, its occurrence has been specifically noted in this species. researchgate.netresearchgate.net Investigations into the chemical constituents of S. surattense have led to the isolation of compounds such as solamargine (B1681910), solasodine (B1681914), solasonine (B1682107), and solanidine (B192412) from different parts of the plant, including the fruit and the whole plant. mdpi.comresearchgate.netjapsonline.complantsjournal.com Two new steroidal alkaloid glycosides, this compound A and this compound B, were isolated from the whole plant of Solanum surattense. researchgate.net

Members of the Apocynaceae Family: Vallaris solanacea and Thevetia peruviana

Within the Apocynaceae family, Vallaris solanacea (Roth ex Roem. & Schult.) Kuntze has been documented as a source of this compound. kau.inphcogj.comayurwiki.orgresearchgate.net Phytochemical analysis of V. solanacea has indicated the presence of various compounds, including cardiac glycosides, triterpenes, and steroids. kau.inzenodo.orgbanglajol.infowisdomlib.org Specifically, this compound, along with other glycosides like vallaroside (B15400804) and vallarothis compound, has been reported in the leaves and seeds of V. solanacea. kau.inphcogj.comayurwiki.orgresearchgate.net O-Acetyl-solanoside has also been isolated from the leaves of V. solanacea. phcogj.comresearchgate.net

Thevetia peruviana (Pers.) K. Schum., another member of the Apocynaceae family, is also a documented source of this compound. researchgate.net Phytochemical investigations of T. peruviana have identified a range of bioactive compounds, including cardiac glycosides, flavonoids, and terpenoids, in various parts of the plant such as the leaves and fruit. researchgate.netnrfhh.comekb.egconnectjournals.comnih.govresearchgate.netmagnascientiapub.comnih.gov this compound has been found in the fruit of T. peruviana alongside other cardiac glycosides like peruvoside (B190475) and neriifolin. researchgate.net

Other Documented Plant Sources of this compound

Beyond the Solanaceae and Apocynaceae families, this compound has been reported in other plant sources. One such mention indicates its presence in Physalis sp. dokumen.pub

Here is a summary table of the documented plant sources of this compound:

| Family | Species | Parts Containing this compound | References |

| Solanaceae | Solanum surattense | Whole plant, berries | mdpi.comresearchgate.netresearchgate.net |

| Apocynaceae | Vallaris solanacea | Leaves, Seeds | kau.inphcogj.comayurwiki.orgresearchgate.net |

| Apocynaceae | Thevetia peruviana | Fruit, leaves | researchgate.net |

| Solanaceae | Physalis sp. | Not specified | dokumen.pub |

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from plant matrices typically involve a combination of extraction and chromatographic techniques aimed at separating the target compound from other plant constituents.

Advanced Solvent Extraction Techniques

Solvent extraction is a fundamental step in obtaining this compound from plant material. The choice of solvent and extraction conditions is crucial for efficient recovery. Studies on the extraction of phytochemicals, including saponins and glycosides, highlight the use of various solvents such as methanol (B129727), ethanol (B145695), water, and aqueous mixtures. bepls.comresearchgate.netmdpi.com The efficiency of extraction can be influenced by factors such as solvent polarity, temperature, time, and the physical state of the plant material (e.g., particle size). researchgate.netmdpi.com For instance, methanol and ethanol extracts of Solanum surattense have been used for phytochemical analysis. mdpi.combepls.comiajps.com In the context of isolating related steroidal glycosides like solasonine and solamargine from Solanum species, alcohol extraction, particularly with methanol, has been found effective. google.com Pretreatment steps like drying and grinding the plant material are often employed to enhance extraction efficiency. researchgate.netgoogle.com

High-Resolution Chromatographic Separation Strategies

Chromatographic techniques are essential for the purification of this compound from crude plant extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. High-resolution chromatographic methods are often necessary to obtain this compound in a pure form due to the complexity of plant extracts. While specific detailed protocols for this compound purification were not extensively detailed in the provided snippets, general chromatographic techniques used for isolating similar plant compounds include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). researchgate.netgoogle.comnih.govresearchgate.netup.ac.za For example, column chromatography using silica (B1680970) gel has been employed to purify compounds from plant extracts. google.comup.ac.za TLC is often used for preliminary phytochemical analysis and monitoring separation. researchgate.net HPLC is a powerful technique for achieving high-resolution separation and analysis of plant metabolites. mdpi.comgoogle.com The choice of stationary and mobile phases in chromatography is tailored to the chemical properties of the target compound, such as its polarity. mdpi.com

Advanced Spectroscopic and Chemical Approaches for this compound Structure Elucidation

The structural determination of this compound, like other complex natural products, relies heavily on a combination of spectroscopic data and chemical transformations. These methods provide complementary information about the molecule's connectivity, functional groups, stereochemistry, and the nature of its glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique in the structure elucidation of organic compounds, including steroidal glycosides such as this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals to specific protons and carbons within the molecule and determining their spatial relationships researchgate.nethyphadiscovery.com.

¹H NMR Spectroscopy: Provides information on the different types of protons present, their chemical environments (indicated by chemical shift, δ), and their neighboring protons (revealed by splitting patterns and coupling constants, J) researchgate.netkarary.edu.sd. For this compound A, ¹H NMR in pyridine-d₅ showed characteristic methyl signals as doublets and singlets, and an olefinic signal researchgate.net.

¹³C NMR Spectroscopy: Gives insights into the carbon skeleton, with each unique carbon atom giving a distinct signal. The chemical shifts in ¹³C NMR are particularly sensitive to the functional groups and the hybridization state of the carbon atoms researchgate.netkarary.edu.sd. ¹³C NMR data is essential for determining the molecular formula in conjunction with mass spectrometry researchgate.netresearchgate.net.

2D NMR Techniques: These experiments provide connectivity information that is vital for piecing together the structure.

Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, helping to establish proton spin networks hyphadiscovery.comnih.gov.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals hyphadiscovery.comnih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and glycosidic linkages researchgate.nethyphadiscovery.comnih.gov. HMBC spectra have been used to determine sugar linkages in this compound researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating Frame Overhauser Effect Spectroscopy (ROESY): Provide information about protons that are spatially close to each other, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule, including the orientation of sugar moieties hyphadiscovery.comnih.gov.

Studies on this compound A and this compound B utilized 1D and 2D NMR techniques in pyridine-d₅ to elucidate their structures researchgate.netresearchgate.net. The ¹H and ¹³C NMR data for these compounds in pyridine-d₅ have been reported, providing specific chemical shifts and coupling constants that support their proposed structures researchgate.net.

Mass Spectrometry (MS) including High-Resolution (HR-EI-MS, HR-FAB-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and structural subunits karary.edu.sd.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): EI-MS is a "hard" ionization technique that typically causes significant fragmentation of the molecule emory.eduuni-saarland.de. While it can provide valuable information about the aglycone or smaller fragments, the molecular ion of intact glycosides may be weak or absent due to extensive fragmentation uni-saarland.de. High resolution provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion or fragments uni-saarland.de.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): FAB-MS is a "soft" ionization technique that is suitable for analyzing polar and non-volatile compounds like glycosides emory.edutaylorandfrancis.comwikipedia.org. It typically produces protonated or cationized molecular ions (e.g., [M+H]⁺, [M+Na]⁺), providing the molecular weight of the intact molecule emory.edutaylorandfrancis.comwikipedia.org. HR-FAB-MS provides accurate mass measurements of these ions, allowing for the confirmation of the molecular formula researchgate.netresearchgate.netuni-saarland.de. For this compound A, positive-ion FAB-MS showed an [M+H]⁺ ion at m/z 722, consistent with the calculated mass for its molecular formula researchgate.netresearchgate.net. This compound also shows a molecular ion peak at m/z 534 in EI-MS e-bookshelf.de. FAB-MS data for this compound (identified as Digitoxigenin 3-O-α-L-acofrioside) shows an [M+Na]⁺ ion at m/z 557 e-bookshelf.de.

Mass spectrometry data, particularly from HR-FAB-MS, is essential for confirming the molecular formula deduced from NMR data and providing the mass of the intact glycoside researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds karary.edu.sd. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum karary.edu.sd.

For this compound, IR spectroscopy has revealed key functional groups. The IR spectrum of this compound A showed strong absorptions indicating the presence of hydroxyl groups (around 3330-3450 cm⁻¹), C-H stretching (around 2895 cm⁻¹), carbon-carbon double bonds (around 1620-1635 cm⁻¹), and an α,β-unsaturated lactone (around 1740 cm⁻¹) researchgate.netchiba-u.jpsemanticscholar.org. These characteristic absorptions provide supporting evidence for the structural features deduced from NMR and MS data.

Chemical Degradation and Derivatization for Glycosidic Linkage Analysis

Chemical degradation and derivatization techniques are employed to break down the glycoside into its constituent sugar and aglycone parts and to modify specific functional groups. This allows for the identification of the individual sugar units, the determination of their ring size (pyranose or furanose), their anomeric configuration (α or β), and the positions at which they are linked to the aglycone and to each other jackwestin.comlibretexts.org.

Acid hydrolysis is a common method for cleaving glycosidic bonds, releasing the aglycone and the monosaccharides jackwestin.com. Analysis of the released monosaccharides (e.g., by chromatography and comparison with authentic standards) identifies the sugar components of the glycoside. Further analysis, often involving techniques like methylation analysis followed by hydrolysis and GC-MS, can determine the positions of linkage between the sugar units and the aglycone ucdavis.edu.

Derivatization, such as acetylation, can alter the spectroscopic properties of the molecule, particularly in NMR, which can simplify spectra and aid in assignments. The specific positions of acetylation can also provide information about the number and location of hydroxyl groups.

While the provided search results specifically mention the use of spectroscopic methods for this compound structure elucidation researchgate.netresearchgate.net, the general principles of chemical degradation and derivatization are fundamental in the complete structural analysis of steroidal glycosides to confirm glycosidic linkages and sugar identities jackwestin.comlibretexts.orgucdavis.edu. The determination of sugar linkages in this compound A and B was based on spectroscopic data, including HMBC and H-H COSY, and comparison with reported data for related glycosides researchgate.net. The configurations of the sugar moieties (D-glucose, L-rhamnose, D-xylose) were also determined researchgate.net.

Table 1: Spectroscopic Data Highlights for this compound A

| Spectroscopic Method | Key Data Points | Structural Information Inferred | Source |

| ¹H NMR | Methyl doublets and singlets, olefinic signal (δ 5.38) | Presence of methyl groups and a double bond. | researchgate.net |

| ¹³C NMR | Characteristic carbon signals (Table 1 in Source researchgate.net) | Carbon skeleton and functional group environments. | researchgate.netresearchgate.net |

| FAB-MS (+ve ion) | [M+H]⁺ at m/z 722 | Molecular weight and confirmation of molecular formula C₃₉H₆₃NO₁₁ researchgate.netresearchgate.net. | researchgate.netresearchgate.net |

| IR | Absorptions at ~3330-3450 (OH), ~2895 (CH), ~1620-1635 (C=C), ~1740 cm⁻¹ (lactone) | Presence of hydroxyl groups, C-H bonds, double bonds, α,β-unsaturated lactone. | researchgate.netchiba-u.jpsemanticscholar.org |

Note: Specific NMR chemical shifts and coupling constants are detailed in the cited literature researchgate.net.

Table 2: Spectroscopic Data Highlights for this compound (Digitoxigenin 3-O-α-L-acofrioside)

| Spectroscopic Method | Key Data Points | Structural Information Inferred | Source |

| PMR (CDCl₃) | δ 0.87 (s, CH₃), 0.93 (s, CH₃), 3.60 (s, OCH₃), 4.97 (s, H-1 of Din), 5.84 (t, H-22) | Presence of methyl groups, methoxy (B1213986) group, and specific proton environments in the aglycone and sugar. | e-bookshelf.de |

| CMR (C₅D₅N) | Detailed carbon chemical shifts (Table in Source e-bookshelf.de) | Carbon skeleton of the aglycone (Digitoxigenin) and the acofriose sugar. | e-bookshelf.de |

| EI-MS | [M]⁺ at m/z 534 | Molecular weight. | e-bookshelf.de |

| FAB-MS | [M+Na]⁺ at m/z 557 | Molecular weight (sodium adduct). | e-bookshelf.de |

| IR | 1780, 1740, 1620 cm⁻¹ | Presence of carbonyls (lactone) and double bonds. | e-bookshelf.de |

Note: Specific NMR chemical shifts are detailed in the cited literature e-bookshelf.de.

Biosynthesis and Metabolic Pathways of Solanoside

Elucidation of Solanoside Biosynthetic Precursors and Intermediates

The biosynthetic pathway of this compound involves the production of both the steroidal aglycone and the attached sugar moieties. Cholesterol is a commonly accepted precursor for SGA formation. nih.govresearchgate.net

Steroidal Aglycone Formation Pathways (e.g., Methylerythritol 4-Phosphate (MEP) Pathway)

The steroidal aglycone of this compound is synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these C5 precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in plastids. researchgate.netplos.org While the MEP pathway is primarily known for producing precursors for carotenoids and the phytol (B49457) side chain of chlorophylls, the MVA pathway is indicated in the synthesis of IPP required for SGA biosynthesis, including cholesterol, the precursor to the steroidal aglycone. researchgate.netplos.org

Cholesterol biosynthesis involves several steps, starting from Acetyl-CoA, which is converted to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). researchgate.net Mevalonate is then converted to squalene-2,3-epoxide, mediated by squalene (B77637) synthase (SQS) and squalene epoxide (SQE), which is subsequently cyclized by oxidosqualene cyclases to form cycloartenol, a precursor of cholesterol. researchgate.net Solanaceous plants are known to have a high content of cholesterol compared to most other plants, which mainly produce C24-alkyl phytosterols. nih.gov The difference lies in the presence or absence of an alkyl group at C-24, a process involving methylation and reduction reactions. nih.gov For instance, in Arabidopsis thaliana, DWF1 catalyzes the C-24 reduction in phytosterol biosynthesis. nih.gov Homologs of DWF1, named SSR1 and SSR2, exist in potato and tomato, with SSR2 primarily catalyzing the C-24(25) reduction reaction involved in cholesterol biosynthesis. nih.gov

Glycosyl Transferase Activities in this compound Biosynthesis

Glycosyltransferases (GTs) play a crucial role in the final steps of this compound biosynthesis by catalyzing the transfer of sugar moieties from activated nucleotide sugars to the steroidal aglycone. wikipedia.orgsciencereviews.info This process forms the glycosidic linkage, resulting in the diverse structures of steroidal glycosides. cazypedia.org In the context of SGAs, these enzymes add monosaccharides one at a time to specific positions on the aglycone precursor, typically at the C-3 hydroxyl group. nih.govnih.gov Several glycosyltransferases involved in SGA biosynthesis have been identified in plants like potato and tomato. nih.govresearchgate.net For example, in potato, SGT1, SGT2, and SGT3 are responsible for glycosylating SGAs, while in tomato, GAME1, a homolog of potato SGT1, adds a galactose to the tomatidine (B1681339) molecule. researchgate.netfrontiersin.org

Identification and Characterization of Biosynthetic Enzymes

Research has identified several enzymes involved in the biosynthesis of this compound and related steroidal glycoalkaloids.

Solanesyl Diphosphate Synthase (SPS) and Related Enzymes

While this compound is a steroidal glycoside, the search results also provided information on Solanesyl Diphosphate Synthase (SPS), which is involved in the biosynthesis of solanesol (B192409), a non-cyclic terpene alcohol found in solanaceous plants. nih.govresearchgate.net Solanesol is synthesized via the MEP pathway and is a precursor for compounds like ubiquinone and plastoquinone. nih.govresearchgate.net SPS catalyzes the synthesis of solanesyl diphosphate (SPP) from IPP and DMAPP, along with other precursors like GPP, FPP, and GGPP. nih.govresearchgate.net SPS enzymes have been identified in various plants, including Arabidopsis thaliana, Hevea brasiliensis, Oryza sativa, Solanum lycopersicum, and Nicotiana tabacum. nih.gov Overexpression of SPS genes has been shown to increase solanesol content in plants. nih.gov

While SPS is not directly involved in the synthesis of the steroidal backbone of this compound, it is a key enzyme in the biosynthesis of other important isoprenoid compounds in solanaceous plants, highlighting the interconnectedness of various metabolic pathways.

Other enzymes involved in the earlier steps of the MEP pathway, relevant to the production of isoprene (B109036) units, include 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXS), 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), and isopentenyl diphosphate isomerase (IPI). nih.govmdpi.com

Enzymatic Dimerization Processes in Related Natural Products

Enzymatic dimerization is a process observed in the biosynthesis of various natural products, including some microbial natural products, catalyzed by enzymes such as cytochrome P450s, laccases, and cyclases. nih.gov While the provided search results discuss enzymatic dimerization in the context of microbial natural products and other plant compounds like deoxypodophyllotoxin, there is no direct information specifically linking enzymatic dimerization to the biosynthesis of this compound itself. Steroidal glycoalkaloid biosynthesis primarily involves modifications of a cholesterol backbone and glycosylation, rather than dimerization of smaller units to form the core structure. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of steroidal glycoalkaloids, including this compound, is under genetic and molecular regulation. Studies in tomato and potato have identified genes involved in SGA biosynthesis, some of which are clustered in the genome. nih.gov For instance, an array of 10 genes partaking in SGA biosynthesis were revealed through comparative coexpression analysis, with six located as a cluster on chromosome 7 in tomato and potato. nih.gov

Transcription factors play a significant role in regulating these biosynthetic pathways. In tomato, jasmonate-responsive ERF (ETHYLENE RESPONSE FACTOR) family transcription factors, known as JREs (or GAME9), regulate the expression of numerous SGA biosynthesis genes, including those in the upstream mevalonate pathway. nih.govmdpi.com JRE4, for example, activates the transcription of SGA biosynthetic genes by binding to specific elements in their promoters. nih.gov The plant hormone jasmonate can induce the expression of JRE4 and its downstream SGA pathway genes. mdpi.com

Light and other environmental factors can also influence the accumulation of steroidal glycoalkaloids. plos.orgfrontiersin.org Phytochromes and cryptochromes are involved in the crosstalk between the MVA and MEP pathways, which affects cholesterol synthesis, a precursor of SGAs. frontiersin.org

Genetic manipulation, such as silencing of key genes like GLYCOALKALOID METABOLISM 4 (GAME4), has been shown to prevent the accumulation of SGAs in potato tubers and tomato fruit, highlighting the potential for modifying these pathways. nih.gov Furthermore, studies using hairy root cultures have explored the influence of rol genes and the overexpression of specific enzymes on the production of secondary metabolites, including steroidal glycosides. ub.eduresearchgate.nettesisenred.net

Key Enzymes and Genes in SGA Biosynthesis

| Enzyme/Gene Name | Role in Pathway | Organism(s) Studied |

| HMGR | Converts Acetyl-CoA to mevalonate | Potato researchgate.net |

| SQS | Involved in squalene-2,3-epoxide formation | Potato researchgate.net |

| SQE | Involved in squalene-2,3-epoxide formation | Potato researchgate.net |

| Oxidosqualene cyclases | Cyclizes squalene-2,3-epoxide to cycloartenol | Potato researchgate.net |

| SSR2 (DWF1 homolog) | Catalyzes C-24(25) reduction in cholesterol biosynthesis | Potato, Tomato nih.gov |

| SGT1, SGT2, SGT3 | Glycosyltransferases involved in SGA glycosylation | Potato researchgate.net |

| GAME1 (SGT1 homolog) | Glycosyltransferase adding galactose to tomatidine | Tomato researchgate.netfrontiersin.org |

| GAME4 | Involved in SGA biosynthesis (silencing reduces accumulation) | Potato, Tomato nih.gov |

| JREs (GAME9) | Transcription factors regulating SGA biosynthesis genes | Tomato nih.govmdpi.com |

Gene Expression Profiling of Biosynthetic Enzymes

Gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand cellular function under specific conditions wikipedia.org. In the context of this compound biosynthesis, this technique can be used to assess the activity (transcription) of genes encoding the enzymes involved in its metabolic pathway.

Studies on SGA biosynthesis in Solanum species have identified numerous genes encoding catalytic enzymes in the pathway researchgate.net. For instance, in potato, genes for enzymes like StHMGR1, StPSS1, StSQE, StC5-SD/StDWF7-L, St16DOX, various StGAME enzymes, StGAME12, and glycosyltransferases StSGT1, StSGT2, and StSGT3 have been implicated researchgate.net. The expression levels of these genes can vary depending on the plant tissue and developmental stage mdpi.com.

While direct gene expression profiling data specifically for this compound biosynthesis genes is not extensively detailed in the provided snippets, research on related pathways like solanesol biosynthesis in Nicotiana tabacum (tobacco) provides insight into how gene expression correlates with metabolite accumulation mdpi.com. In tobacco, RNA-seq analysis identified candidate genes for solanesol biosynthesis, and their expression profiles in different organs and growing stages were correlated with solanesol content mdpi.com. This suggests that similar approaches can be applied to understand the gene expression landscape of this compound production.

Transcriptional Regulation of this compound Production

Transcriptional regulation controls the rate at which genetic information is transcribed from DNA to messenger RNA (mRNA), thereby influencing the amount of protein (enzyme) produced and ultimately the metabolic flux through a pathway wikipedia.org.

Research indicates that the production of specialized metabolites like this compound is under strict metabolic and tissue-specific regulation researchgate.net. Metabolic engineering approaches in hairy root cultures have been used to manipulate the production of this compound, suggesting that its biosynthesis is subject to regulatory mechanisms researchgate.netfrontiersin.orgub.edufrontiersin.org.

One reported regulatory mechanism involves negative feedback. In Solanum khasianum hairy root cultures, this compound glycoside was found to negatively control its own regulation researchgate.netresearchgate.net. This suggests that as the concentration of this compound increases, it can somehow repress its own production pathway. Interestingly, expressing a gene encoding a specific antibody against this compound glycoside in hairy roots disrupted this negative regulatory loop, leading to increased production researchgate.netresearchgate.net. This finding highlights the presence of a feedback mechanism and the potential for manipulating it to enhance this compound yield.

Overexpression or co-expression of enzymes involved in a specific biosynthetic pathway can also be instrumental in increasing metabolite production researchgate.netfrontiersin.org. This implies that the expression levels of key biosynthetic genes are regulated and that altering these levels can impact the final output of this compound.

The integration of T-DNA from Agrobacterium rhizogenes into the plant genome during hairy root induction can lead to the expression of rol genes, particularly the rolD gene, which can influence gene expression and hormone profiling in hairy root lines, potentially affecting secondary metabolite production ub.edufrontiersin.org. This suggests that plant transformation can impact the transcriptional landscape relevant to this compound biosynthesis.

Elicitors can also play a role in inducing metabolic pathways and increasing the production of secondary metabolites in hairy root cultures researchgate.netfrontiersin.org. The recognition of elicitors by plants can trigger signal transduction cascades that stimulate cellular activity, including the activation of genes involved in secondary metabolism frontiersin.org.

In Vitro Biological Activities and Cellular Mechanisms of Solanoside

Investigations into Solanoside-Mediated Cytotoxicity and Apoptosis

Research has explored the ability of this compound and related compounds to induce cell death in various cancer cell lines. This involves examining the mechanisms by which these compounds inhibit cellular growth and activate the programmed cell death pathways.

Cellular Growth Inhibition Mechanisms in Cancer Cell Lines

Studies have indicated that this compound and other glycoalkaloids from Solanum species can exert cytotoxic effects on cancer cells, leading to the inhibition of their growth. For instance, solanine (SN), a related glycoalkaloid, has demonstrated cytotoxic effects in human colorectal cancer (CRC) cell lines, including RKO and HCT-116 cells, as well as SW480, SW620, and HT-29 cells. SN was shown to inhibit their proliferation, migration, invasion, and adhesion. frontiersin.org It also induced cell cycle arrest in the G0-G1 phase in these CRC cells. frontiersin.org This inhibition of proliferation is associated with decreased expression levels of cyclin D1 and cyclin-dependent kinase 2. frontiersin.org Furthermore, SN exhibited cytotoxic activity in TM3 and TM4 mouse testis cell lines and human trophoblast cells of the HTR-8/SVneo line at concentrations of 20 µM and higher. frontiersin.org In these trophoblast cells, SN increased the expression of autophagic genes, triggered autophagosomal generation, and halted the cell cycle in the S and G2/M phases. frontiersin.org Another study on liver cancer cell lines showed that glycoalkaloids from Solanum species, such as solasonine (B1682107) and solamargine (B1681910), caused significant cell cycle arrest at the S phase, thereby inhibiting cell proliferation. nih.gov

Induction of Apoptotic Pathways (e.g., Caspase Activation, DNA Fragmentation)

The induction of apoptosis is a key mechanism by which this compound and related compounds exert their cytotoxic effects. Apoptosis is a process characterized by specific morphological and biochemical changes, including caspase activation and DNA fragmentation. abcam.com

Research on solanine (SN) has shown its ability to induce apoptosis in human CRC RKO and HCT-116 cells, which was found to be a result of increased reactive oxygen species (ROS) generation and the activation of caspase 3, 8, and 9. frontiersin.org SN also influences the expression of genes encoding Bax and Bcl-2 proteins, which are markers of apoptosis. frontiersin.org Specifically, SN increases the expression of Bax and miR-16, a noncoding RNA that regulates gene expression, leading to a decrease in Bcl-2 expression and subsequent inhibition of cell proliferation. frontiersin.org

Apoptotic DNA fragmentation is a hallmark of apoptosis, characterized by the cleavage of nuclear DNA into internucleosomal fragments. abcam.comwikipedia.orgnih.gov This process is largely mediated by the caspase cascade, particularly the activation of Caspase-Activated DNase (CAD) by caspase-3. abcam.comwikipedia.org While direct studies detailing this compound's specific impact on DNA fragmentation were not extensively found, the observed activation of caspases by related glycoalkaloids like solanine suggests a potential link to the downstream activation of CAD and subsequent DNA fragmentation as part of the apoptotic process. frontiersin.org

Analysis of this compound's Antioxidant Capacity

Beyond its effects on cancer cells, the antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and modulating the body's natural defense systems against oxidative stress. nih.gov

Free Radical Scavenging Mechanisms

Free radical scavenging is a primary mechanism by which antioxidants exert their effects. This involves directly neutralizing reactive species such as DPPH, superoxide (B77818) anion, hydroxyl radicals, and nitric oxide. researchgate.netnih.gov

An ethanol (B145695) extract of Solanum surattense leaves, which contains steroidal alkaloid saponins (B1172615) and glycosides including this compound A1 and this compound B2, has shown in vitro anti-oxidative activity through the DPPH free radical scavenging method. researchgate.netnih.gov The radical scavenging activity of this extract was found to be dose-dependent. nih.gov For instance, the extract showed scavenging activities of approximately 18.7%, 31.6%, 47.5%, 64.5%, and 83.3% at concentrations of 31.25, 62.5, 125, 250, and 500 μg/mL, respectively, when compared to ascorbic acid. nih.gov This indicates that components within the extract, potentially including this compound, contribute to the scavenging of free radicals.

Modulation of Endogenous Antioxidant Systems

In addition to direct free radical scavenging, antioxidants can also modulate endogenous antioxidant systems, which are the body's natural defense mechanisms against oxidative stress. nih.gov These systems include enzymes like superoxide dismutase (SOD) and catalase, as well as non-enzymatic antioxidants like glutathione (B108866) (GSH). mdpi.commdpi.comarvojournals.org

While direct studies on this compound's modulation of specific endogenous antioxidant systems were not prominently featured in the search results, research on other antioxidants provides context. For example, some antioxidants enhance the activity of ROS-scavenging enzymes like SOD and endogenous antioxidant systems like GSH. mdpi.com The Keap1-Nrf2-ARE pathway is a key pathway involved in cellular defense against oxidative stress and is a potential target for modulating endogenous antioxidant defenses. nih.gov Further research is needed to specifically determine how this compound interacts with and modulates these endogenous antioxidant systems.

Data Tables

Based on the search results, a data table summarizing the cytotoxic effects of Solanum surattense leaf extract (containing this compound A1 and B2) on HepG2 cells can be presented:

| Concentration of SSEE (µg/mL) | HepG2 Cell Proliferative and Protective Potential (%) | Inhibition of Caspase-3/7 (%) |

| 50 | ~61.0 | Inhibition observed |

| 100 | ~67.2 | Inhibition observed |

| 200 | ~95 | Inhibition observed |

Data extracted from a study on the hepatoprotective effect of Solanum surattense leaf extract. nih.gov

A table summarizing the free radical scavenging activity of Solanum surattense leaf extract can also be presented:

| Concentration of SSEE (µg/mL) | DPPH Radical Scavenging Activity (%) |

| 31.25 | ~18.7 |

| 62.5 | ~31.6 |

| 125 | ~47.5 |

| 250 | ~64.5 |

| 500 | ~83.3 |

Data extracted from a study on the hepatoprotective effect of Solanum surattense leaf extract. nih.gov

Mechanistic Studies of this compound's Hepatoprotective Effects in Cellular Models

Research utilizing in vitro cellular models, such as HepG2 cells, has aimed to understand how this compound may exert protective effects on liver cells. Studies have investigated its capacity to mitigate damage induced by various toxins or stressors. nih.govresearchgate.net

Attenuation of Oxidative and Apoptotic Damage in Liver Cells

In cellular models of liver injury, this compound has been studied for its ability to counteract oxidative stress and apoptosis. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in the pathogenesis of liver diseases. mdpi.comfrontiersin.orgscielo.br ROS can induce damage to cellular components and trigger apoptotic pathways. frontiersin.orgmdpi.com Apoptosis, or programmed cell death, is a key feature of various liver disorders and can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. mdpi.comnih.gov

Studies have indicated that this compound may protect liver cells by reducing oxidative damage. This can involve scavenging free radicals or enhancing the activity of endogenous antioxidant enzymes. mdpi.comjapsonline.com Furthermore, this compound has been observed to inhibit apoptosis in liver cell lines exposed to toxins. nih.govresearchgate.net Mechanistically, this anti-apoptotic effect can involve modulating the activity of caspases, which are key执行者 of apoptosis. nih.gov For instance, in HepG2 cells treated with a toxin, this compound was shown to inhibit caspase-3/7 activity in a dose-dependent manner. nih.govresearchgate.net

| Treatment Group (HepG2 cells) | Caspase-3/7 Activity (% of Control) | Citation |

| Toxin alone | Increased (Specific value not provided in snippet) | nih.govresearchgate.net |

| Toxin + this compound (50 µg/mL) | ~76% | researchgate.net |

| Toxin + this compound (100 µg/mL) | ~43% | researchgate.net |

| Toxin + this compound (200 µg/mL) | ~18% | researchgate.net |

This suggests that this compound's hepatoprotective effects in vitro may, at least in part, be mediated by its ability to attenuate oxidative stress and inhibit the caspase-dependent apoptotic pathway in liver cells. nih.govresearchgate.net

Elucidation of this compound's Cardiotonic Mechanisms

This compound has been explored for its potential cardiotonic activity, which refers to its ability to enhance the contractility of the heart muscle (myocardium). wikipedia.orgmust-phyto.com Cardiotonic agents are often classified based on their mechanisms of action, including cardiac glycosides, which primarily target the Na+/K+-ATPase pump. wikipedia.org

In Vitro Myocardial Contractility Modulation

In vitro studies investigating the cardiotonic mechanisms of compounds often focus on their effects on isolated cardiac muscle cells or tissues. Cardiac glycosides, a class of compounds structurally related to some steroidal glycosides like this compound, exert their positive inotropic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. wikipedia.orgresearchgate.net This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels. wikipedia.org Elevated intracellular calcium enhances the interaction between contractile proteins, leading to stronger myocardial contractions. wikipedia.org

Specific in vitro studies detailing the precise molecular mechanisms of this compound's effect on myocardial contractility were not extensively found within the provided search results. However, given its classification or association with steroidal glycosides found in plants known for cardiotonic activity, such as Thevetia peruviana and Digitalis purpurea, research into this compound's cardiotonic effects would likely investigate its interaction with ion pumps and calcium handling within cardiomyocytes, similar to the established mechanisms of other cardiac glycosides. must-phyto.comresearchgate.netnih.govresearchgate.net One source mentions that O-acetyl-solanoside, a related compound, showed potent cardiotonic activity. must-phyto.com

Exploration of this compound's Antimicrobial Properties (Mechanistic Focus)

This compound and related steroidal glycosides have been investigated for their potential antimicrobial activities against various bacteria and fungi. innpharmacotherapy.comresearchgate.netresearchgate.net Understanding the mechanisms by which these compounds inhibit microbial growth is crucial for evaluating their therapeutic potential.

Anti-bacterial Action Mechanisms

The antibacterial mechanisms of natural compounds can involve diverse targets within bacterial cells. These include disruption of the cell membrane or cell wall, inhibition of essential enzymes, interference with protein or nucleic acid synthesis, and inhibition of efflux pumps that bacteria use to expel antimicrobial agents. nih.govnih.gov

While the provided search results mention the antibacterial activity of this compound or related compounds found in plants like Vallaris solanacea and Solanum species, detailed in vitro mechanistic studies specifically on this compound's antibacterial action were limited. researchgate.netnih.govtesisenred.net However, research on other steroidal alkaloids and glycosides, such as solasodine (B1681914), has explored mechanisms like the alteration of cell membrane permeability and the inhibition of efflux pumps, which can potentiate the action of conventional antibiotics against resistant bacterial strains like Staphylococcus aureus. nih.govnih.gov This suggests potential avenues for investigating the antibacterial mechanisms of this compound, which may involve similar interactions with bacterial cell structures or resistance mechanisms.

Anti-fungal Action Mechanisms

Studies on the antifungal properties of steroidal glycosides have revealed several potential mechanisms of action. One investigated compound, solasodine-3-O-β-D-glucopyranoside (SG), a steroidal alkaloid glycoside, demonstrated potent fungicidal activity against Candida albicans. nih.govnih.gov Mechanistic investigations showed that SG could inhibit virulence factors such as adhesion and hyphae formation by regulating the Ras-cAMP-PKA signaling pathway. nih.gov Furthermore, SG was found to kill C. albicans by disrupting the intracellular vacuole, causing alkalization and hyper-permeability of the vacuole membrane. nih.gov

Given that this compound is also a steroidal glycoside, its antifungal mechanism may involve similar pathways, such as interfering with fungal signaling cascades or targeting essential organelles like the vacuole. Another source mentions the antifungal action of a this compound glycoside from Solanum khasianum cultures. ub.edu

Anti-viral Action Mechanisms

Research into the antiviral properties of this compound, a steroidal glycoside found in plants of the Solanum family, is an area of ongoing investigation. While comprehensive data specifically detailing the in vitro antiviral action mechanisms of this compound itself is limited in the currently available literature, studies on related steroidal glycosides and alkaloids from the same plant family offer insights into potential modes of action.

Compounds isolated from Solanum species have demonstrated in vitro antiviral activities against a range of viruses. For instance, an ethanol extract derived from Solanum paniculatum leaves exhibited inhibitory effects against Human Herpes Virus type 1 (HHV-1) replication in vitro. ctdbase.org Further investigation led to the isolation of a new steroidal glycoside, delta25(27)-tigogenin-3-O-beta-D-glucopyranoside (referred to as compound 2), from this extract. ctdbase.org In vitro assays revealed that this compound possessed significant antiviral effects against both HHV-1 and Vaccinia virus, while demonstrating low cytotoxicity in Vero cells. ctdbase.org

The observed antiviral activity of delta25(27)-tigogenin-3-O-beta-D-glucopyranoside suggests that steroidal glycosides can interfere with viral replication cycles. While the precise mechanism of action for this specific compound requires further elucidation, related natural compounds are known to exert antiviral effects through various pathways, including inhibiting viral entry into host cells, interfering with viral genome replication (such as targeting viral polymerases), or disrupting viral assembly and release.

Another steroidal alkaloid from the Solanum family, Tomatidine (B1681339), has been reported to exhibit in vitro antiviral activity against Chikungunya virus. Its mechanism of action involves interfering with the production of infectious viral particles and inhibiting replication subsequent to virus attachment and cell entry. These findings collectively indicate that the steroidal scaffold and attached glycosidic moieties present in compounds like this compound and its relatives may play a role in their interaction with viral or host cellular factors critical for viral proliferation.

Further detailed in vitro studies are needed to specifically determine the targets and pathways through which this compound exerts its anti-viral effects, but the activity observed in related Solanum derived compounds provides a basis for continued research into this compound's potential as an antiviral agent.

In Vitro Antiviral Activity of a Related Steroidal Glycoside from Solanum paniculatum

| Compound | Virus Tested | EC50 (µg/ml) | CC50 (µg/ml) | Selectivity Index (SI) |

| delta25(27)-tigogenin-3-O-beta-D-glucopyranoside | HHV-1 | 170.8 ± 1.7 ctdbase.org | > 400 ctdbase.org | > 2.3 ctdbase.org |

| delta25(27)-tigogenin-3-O-beta-D-glucopyranoside | Vaccinia virus | 177.0 ± 3.3 ctdbase.org | > 400 ctdbase.org | > 2.2 ctdbase.org |

| Solanum paniculatum extract | HHV-1 | 298.0 ± 11.2 ctdbase.org | Not specified | Not specified |

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration; SI = CC50 / EC50

Synthetic Chemistry and Derivatives of Solanoside

Strategies for Total Chemical Synthesis of Solanoside and Analogues

Total chemical synthesis of complex glycoalkaloids like this compound presents significant challenges, particularly in the construction of the steroidal aglycone and the stereoselective attachment of the carbohydrate moiety. While specific detailed total synthesis strategies for this compound itself were not extensively found in the search results, general approaches for the synthesis of glycoalkaloids and their analogues provide insight into the methodologies involved. The synthesis of solasodine (B1681914) analogues containing a seven-membered F ring from diosgenin (B1670711) has been reported, highlighting the complexity of constructing the steroidal core rsc.org. Another study describes the enantioselective total synthesis of (-)-solanacol, a phenyl ring-containing strioglactone, demonstrating the application of techniques like Dynamic Kinetic Resolution in achieving stereocontrol in natural product synthesis rsc.org.

Glycosidation Reactions and Stereocontrol

Glycosidation, the process of forming a glycosidic bond between a carbohydrate and an aglycone, is a critical step in the synthesis of this compound. Achieving stereocontrol during this reaction is paramount to obtaining the desired α or β linkage at the anomeric center. Research in carbohydrate chemistry focuses on developing stereoselective glycosylation methods. For instance, a convergent synthesis of solasonine (B1682107), another glycoalkaloid related to this compound, and its saponin (B1150181) derivative involved a glycosidation reaction utilizing AuCl₃–tBuCN cooperative catalysis to achieve 1,2-trans stereoselectivity with steroidal aglycones rsc.org. This suggests that similar catalytic systems and strategies are likely employed for the glycosidation in this compound synthesis, especially when aiming for specific anomeric configurations without the aid of neighboring group participation rsc.org. Recent developments in stereoselective 1,2-cis glycosylation have also been surveyed, indicating ongoing efforts to control the stereochemistry of glycosidic bond formation in complex molecules rsc.org.

Aglycone Synthesis and Coupling Reactions

The aglycone of this compound is solasodine, a spirosolane-type steroid alkaloid. The synthesis of solasodine and its analogues is a prerequisite for the total synthesis of this compound. Strategies for synthesizing the solasodine aglycone often start from readily available steroidal precursors like diosgenin. A two-step synthesis of solasodine pivalate (B1233124) from diosgenin pivalate has been reported, involving the opening of the spiroketal moiety and introduction of a protected amino group, followed by cyclization to form the characteristic spirosolane (B1244043) structure nih.gov. This approach highlights the use of coupling reactions to assemble the different parts of the aglycone. The synthesis of solasodine F-homo-analogues from diosgenin also involved the closure of a seven-membered ring with MgBr₂·Et₂O, demonstrating specific coupling strategies for modifying the steroidal skeleton rsc.org.

Semi-synthetic Modification and Derivatization of Natural Solanosides

Semi-synthetic modification involves using naturally occurring this compound as a starting material and chemically transforming it to create derivatives. This approach can be more efficient than total synthesis for generating a library of analogues. Late-stage diversification of natural products, including glycosides, is an active area of research, aiming to introduce structural variations through selective reactions nih.gov.

Chemical Transformations for Enhanced Bioactivity

Chemical transformations of natural solanosides can be performed to improve their pharmacokinetic properties, enhance their biological activity, or reduce toxicity. While specific examples of chemical transformations of this compound for enhanced bioactivity were not detailed in the search results, the general principle of derivatization to improve properties is well-established for natural products researchgate.net. For instance, semi-synthetic derivatives of natural compounds can display enhanced selectivity and biological activity researchgate.net. Modifications of the carbohydrate chain or the aglycone can influence factors such as solubility, metabolic stability, and target binding.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives involves introducing new functional groups or modifying existing ones on either the solasodine aglycone or the attached carbohydrate chain. This can lead to compounds with altered biological profiles. While direct examples of novel this compound derivatives synthesis were not extensively found, the synthesis of other novel natural product derivatives, such as sulfonamide derivatives with potential antimicrobial and antioxidant activity or thioxoisoindolin-1-one derivatives with pharmaceutical applications, illustrates the methodologies used in creating novel compounds from existing scaffolds ajol.infoorganic-chemistry.org. The isolation of new steroidal alkaloid glycosides, such as this compound A and this compound B, from natural sources also provides potential starting points for semi-synthetic modifications researchgate.netresearchgate.net. Additionally, mono-O-acetyl-solanoside has been reported as a derivative found in nature phcogj.comjddtonline.info.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

SAR studies aim to correlate structural features of this compound and its derivatives with their biological activities. By synthesizing and testing a series of analogues with systematic structural variations, researchers can identify the key moieties responsible for specific effects. While detailed SAR studies specifically focused on this compound were not prominently featured in the search results, the importance of SAR in the development of natural product-based drugs is widely recognized nih.govresearchgate.net. Studies on related steroidal glycoalkaloids like solamargine (B1681910) and solasonine, which are also derivatives of solasodine, provide insights into how structural variations in the carbohydrate chain and the aglycone influence activity thegoodscentscompany.com. For example, the nature of the carbohydrate side-chains of steroidal glycosides can govern relative potencies in their cytolytic effects thegoodscentscompany.com. Solasodine glycosides, in general, have shown selective cytotoxicity for cancer cells latoxan.com. The aglycone solasodine itself exhibits various biological activities, including antifungal, immunomodulatory, and anticancer effects, suggesting that the solasodine core is important for activity nih.govwikipedia.orgmdpi.com. SAR studies would involve systematically altering the sugar moiety (type, number, and linkage of monosaccharides) and modifications to the solasodine structure to understand their impact on observed biological effects.

Advanced Analytical Methodologies for Solanoside Research

High-Performance Chromatographic Techniques for Solanoside Analysis

High-Performance Chromatographic (HPLC) techniques are widely used for the separation and analysis of this compound from complex mixtures. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase, allowing for effective separation based on their chemical properties. solubilityofthings.combrjac.com.br

HPLC-UV/Vis and HPLC-MS/MS for Identification and Quantification

HPLC coupled with Ultra-Violet/Visible (UV/Vis) detection or Tandem Mass Spectrometry (MS/MS) are powerful tools for the identification and quantification of this compound. HPLC-UV/Vis utilizes the absorption of UV/Vis light by the analyte to detect and quantify it after chromatographic separation. europa.eumeasurlabs.com HPLC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. chemyx.com This hyphenated technique allows for the separation of this compound from other compounds in a sample, followed by its detection and identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. brjac.com.brchemyx.com HPLC-MS/MS is particularly useful for analyzing complex matrices and can provide superior sensitivity and selectivity compared to UV detection alone. chemyx.comeijppr.com UPLC-MS/MS, a variation using Ultra-Performance Liquid Chromatography, offers even faster separation times while maintaining the confirmatory power of mass spectrometry. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique employed for the analysis of chemical compounds, particularly volatile and semi-volatile substances. mooreanalytical.com While often applied to analyze components within plant extracts that may contain this compound precursors or related compounds, GC-MS can provide valuable information about the volatile profile of a sample. nih.govresearchgate.net In GC-MS, the sample is vaporized and carried by an inert gas through a chromatographic column, separating components based on their boiling points and interactions with the stationary phase. mooreanalytical.com The separated components then enter a mass spectrometer, where they are ionized and detected based on their m/z values and fragmentation patterns, enabling identification and characterization. mooreanalytical.com For example, GC-MS has been used to identify various phytochemicals, including steroids and terpenes, in plant extracts. phcogj.com

Advanced Spectroscopic Methods for this compound Fingerprinting

Spectroscopic methods provide insights into the structural characteristics and chemical bonds present within a molecule by examining its interaction with electromagnetic radiation. solubilityofthings.com These techniques can serve as powerful tools for the fingerprinting and identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify organic, polymeric, and some inorganic materials by measuring their absorption of infrared light. rtilab.com This absorption corresponds to the vibrational modes of the molecule's chemical bonds, producing a unique spectrum that acts as a "molecular fingerprint". rtilab.com FTIR spectroscopy can be used to identify and characterize the functional groups present in this compound, providing valuable information about its molecular structure. plantsjournal.com Attenuated Total Reflectance (ATR)-FTIR is a sampling method often used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation. mt.com FTIR analysis is valuable for phytochemical group investigation and can help in the identification and quality control of plant-derived substances. plantsjournal.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate measurements of the mass-to-charge ratio of ions. measurlabs.com This high precision allows for the determination of the exact molecular mass of this compound, which can be used to confirm its elemental composition and differentiate it from compounds with similar nominal masses. researchgate.netbioanalysis-zone.com HRMS is particularly useful for identifying unknown compounds and confirming the identity of target analytes in complex samples. measurlabs.combioanalysis-zone.com It can also provide detailed fragmentation patterns that aid in the elucidation of this compound's structure. researchgate.net HRMS is a valuable method for evaluating complex matrices and can be coupled with chromatographic techniques like LC for enhanced separation before mass analysis. researchgate.netnih.gov

Development of Bioanalytical Assays for this compound Detection in Complex Biological Matrices

The development of bioanalytical assays is essential for detecting and quantifying this compound in complex biological matrices such as blood, plasma, serum, urine, and tissues. fytoweb.beslideshare.net These assays are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. nih.gov Analyzing compounds in biological samples presents challenges due to the presence of endogenous compounds that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement, particularly in techniques like LC-MS/MS. eijppr.com

Sample preparation is a critical step in bioanalytical assays to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid phase extraction. slideshare.net These methods aim to isolate this compound from the biological matrix before analysis. slideshare.net

LC-MS/MS is a frequently used technique in bioanalysis due to its high sensitivity and specificity, making it suitable for quantifying drugs and metabolites in biological fluids. eijppr.comslideshare.net Method validation is a crucial aspect of bioanalytical assay development to ensure the accuracy, precision, selectivity, and sensitivity of the method in the presence of the biological matrix. fytoweb.beslideshare.net Strategies for quantification in biological samples may involve the use of internal standards to compensate for matrix effects. eijppr.comchromatographyonline.com

Biotechnological Production and Sustainable Supply of Solanoside

Plant Cell and Organ Culture Systems for Solanoside Biosynthesis

Plant cell and organ cultures provide controlled environments for the biosynthesis of valuable secondary metabolites like this compound. These in vitro systems offer advantages such as continuous production independent of seasonal variations and geographical location, as well as a reduced risk of contamination by pathogens and herbicides. nih.govfrontiersin.orgd-nb.info

Optimization of Hairy Root Cultures for this compound Accumulation

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are particularly effective plant organ cultures for producing secondary metabolites. nih.govfrontiersin.orgnih.govfrontiersin.org These cultures exhibit rapid growth rates, genetic stability, and a phytochemical profile similar to that of the parent plant's roots. nih.govfrontiersin.orgresearchgate.net Optimization of hairy root cultures for enhanced this compound accumulation involves several factors, including the selection of suitable plant species and explants, the strain and density of Rhizobium rhizogenes, and the composition of the culture medium. nih.govfrontiersin.org Media optimization is considered a crucial step in maximizing secondary metabolite production in hairy root cultures. frontiersin.org While hairy root cultures are promising for both small and large-scale production, optimizing their cultivation in bioreactors remains an area of focus. nih.govnih.govfrontiersin.orgresearchgate.net

Elicitation Strategies in Plant Cell Cultures for Enhanced Production

Elicitation is a widely employed strategy in plant cell and organ cultures to enhance the biosynthesis and accumulation of secondary metabolites. d-nb.infomdpi.comirispublishers.comnih.gov Elicitors are stress agents, either biotic or abiotic, that trigger plant defense responses, leading to increased production of these compounds. d-nb.infomdpi.comirispublishers.com Biotic elicitors can be derived from plants or pathogens, while abiotic elicitors include physical agents or chemicals. irispublishers.com The effectiveness of elicitation strategies depends on various parameters, such as the type and concentration of the elicitor, the duration of exposure, and the developmental stage of the culture. mdpi.comnih.govnih.gov Studies have shown that elicitors can significantly increase the yield of secondary metabolites in plant cell cultures. d-nb.infomdpi.com For instance, methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are commonly used elicitors that have been shown to enhance the production of various compounds in plant cell cultures. mdpi.com The application of elicitors can also facilitate the release of intracellular products into the culture medium, simplifying downstream processing. nih.govmdpi.com

Microbial Fermentation Strategies for this compound Production

Microbial fermentation offers a powerful and often more scalable approach for producing complex molecules, including those derived from plants. medcraveonline.comsusupport.com This involves utilizing microorganisms as biocatalysts for the synthesis of target compounds.

Bioconversion of Precursors Using Microbial Systems

Bioconversion, also known as biotransformation, utilizes microorganisms or their enzymes to convert specific precursors into the desired product. medcraveonline.comwikipedia.org This approach is particularly useful when the complete de novo synthesis pathway is complex or not fully understood. Microorganisms can be engineered to carry out specific enzymatic steps in the biosynthetic pathway of this compound, starting from readily available or easily synthesized precursor molecules. medcraveonline.comwikipedia.org This can streamline the production process and improve yields compared to extracting the final product from natural sources. Microbial systems have been successfully used for the bioconversion of various substrates into valuable chemicals. wikipedia.orgpnnl.gov

Genetic Engineering and Synthetic Biology Approaches for this compound Production

Genetic engineering and synthetic biology play a crucial role in optimizing and enabling the biotechnological production of this compound. mdpi.comnih.govkubikat.org These fields provide the tools to manipulate the genetic material of host organisms, whether plant cells or microorganisms, to enhance this compound biosynthesis. bio.orggao.govwikipedia.orgnih.gov

Genetic engineering techniques allow for the modification of genes involved in the this compound biosynthetic pathway, such as overexpression of key enzymes, silencing of competing pathways, or introduction of genes from other organisms with desirable traits. nih.govnih.gov This can lead to increased metabolic flux towards this compound production and reduced accumulation of unwanted byproducts. nih.gov

Synthetic biology takes this further by applying engineering principles to design and construct novel biological parts, devices, and systems for predictable and robust production. bio.orggao.govwikipedia.org This includes the creation of standardized genetic parts, the design of synthetic metabolic pathways, and the development of engineered microbial consortia. bio.orgwikipedia.orgmdpi.com By integrating genetic engineering and synthetic biology, researchers can create highly efficient "cell factories" for this compound production. mdpi.com These approaches are essential for overcoming bottlenecks in the biosynthetic pathway and achieving commercially viable yields. nih.gov

Pathway Reconstruction and Optimization

Reconstruction and optimization of biosynthetic pathways are crucial for improving the yield of target compounds in biotechnological production systems. This involves understanding the steps and enzymes involved in the natural synthesis of the compound and then manipulating these pathways in a host organism.

For this compound, which is a steroidal glycoalkaloid, its biosynthesis is linked to the pathway producing steroidal aglycones, derived from cholesterol, and subsequent glycosylation steps. researchgate.netnih.gov The formation of the steroidal aglycone involves a series of enzymatic reactions, including oxidation and cyclization. nih.gov Glycosylation, the process of adding sugar moieties, is catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). researchgate.netnih.govmdpi.com

Metabolic engineering strategies aim to increase the flux towards the desired product by overexpressing key enzymes, blocking competing pathways, or alleviating feedback inhibition. researchgate.netnih.gov In the context of hairy root cultures, optimizing growth conditions, applying elicitors, and selecting high-producing lines are also employed to enhance metabolite production. frontiersin.org

Reconstructing secondary metabolic pathways in heterologous hosts, such as Saccharopolyspora erythraea, has been demonstrated for synthesizing novel metabolites by introducing genes encoding relevant enzymes. nih.gov This approach allows for the exploitation of the host's metabolic capabilities and accumulated precursors to improve the yield of target compounds. nih.gov

Optimization of metabolic pathways can involve both genetic and fermentation strategies. Genetic optimization includes manipulating gene expression levels, using compatible expression vectors, and applying traditional metabolic engineering techniques like overexpression and gene deletion. Computational models, such as flux balance analysis (FBA), can aid in predicting metabolic changes that are likely to improve production. nih.gov

Gene Editing for Enhanced this compound Yield

Gene editing technologies, particularly CRISPR-Cas systems, offer precise tools for modifying plant genomes to improve desirable traits, including the production of secondary metabolites. frontiersin.orgcd-genomics.commdpi.com By targeting specific genes involved in the this compound biosynthetic pathway, it is possible to enhance its yield.

Strategies for increasing metabolite production through gene editing can involve:

Overexpressing regulatory genes or transcription factors that induce the biosynthetic pathway. researchgate.net

Modifying enzymes to overcome rate-limiting steps. researchgate.net

Reducing flux through competing pathways. researchgate.net

Inhibiting or limiting the catabolism of this compound. researchgate.net

Introducing genes encoding specific antibodies that bind to the product, thereby turning off negative regulatory loops and increasing production, as explored in Solanum khasianum hairy roots for this compound glycoside. researchgate.net

CRISPR-Cas technology allows for targeted modifications, including precise base-pair changes, insertions, and deletions, which can be used to fine-tune the expression or function of genes in the this compound pathway. frontiersin.orgmdpi.com This technology has shown potential in enhancing crop yield by optimizing genes related to growth and development. cd-genomics.comnih.gov

Enzymatic and Chemo-enzymatic Synthesis of this compound

Enzymatic and chemo-enzymatic methods provide alternative routes for synthesizing complex molecules like this compound, often offering advantages in terms of specificity and sustainability compared to purely chemical synthesis. mdpi.combeilstein-journals.org

Enzymatic synthesis utilizes enzymes as biocatalysts to facilitate chemical transformations. mdpi.comnih.gov Glycosyltransferases (GTs) are key enzymes in the biosynthesis of glycosides like this compound, catalyzing the transfer of sugar moieties to acceptor molecules. mdpi.com These enzymes exhibit high regioselectivity and stereoselectivity, which are crucial for the accurate synthesis of complex glycosides. mdpi.com

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve the desired product. beilstein-journals.orgrsc.orgfrontiersin.org This approach leverages the strengths of both methodologies, using chemical reactions for steps that are difficult for enzymes and enzymatic reactions for highly selective transformations like glycosylation. beilstein-journals.orgrsc.org

While specific details on the enzymatic or chemo-enzymatic synthesis of this compound were not extensively found in the search results, the principles of these methods are applicable. The synthesis of solasodine (B1681914), the aglycone of this compound, has been achieved through chemical synthesis routes, often starting from diosgenin (B1670711). nih.gov Enzymatic glycosylation could potentially be applied to solasodine or a precursor to synthesize this compound in vitro.

Enzymatic glycosylation strategies involve using enzymes such as glycosyltransferases, glycosidases, glycophosphorylases, and glycosynthases with appropriate sugar donors and acceptor molecules. mdpi.com Engineered enzymes and microorganisms can also be utilized to improve the efficiency and yield of glycosylation reactions. mdpi.com

Chemo-enzymatic approaches have been successfully applied to synthesize other complex molecules, including rare sugars and natural products, by integrating enzymatic steps for selective modifications or cascade reactions. beilstein-journals.orgrsc.orgnih.gov The development of such processes relies on careful enzyme selection and substrate design. beilstein-journals.org

Ecological Role and Agrochemical Potential of Solanoside

Solanoside's Involvement in Plant Defense Mechanisms

This compound contributes to plant defense through various mechanisms, both directly and indirectly influencing the interactions between plants and their environment researchgate.netwikipedia.org.

Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR) Pathways

Plant defense responses can be broadly categorized into constitutive and inducible defenses numberanalytics.com. Inducible defenses are triggered in response to attack and involve complex signaling pathways, including Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR) wikipedia.orgnih.gov. SAR is typically activated by pathogenic microbes and is largely dependent on salicylic (B10762653) acid (SA) signaling, leading to the expression of pathogenesis-related (PR) genes numberanalytics.comwikipedia.orgnih.gov. ISR, on the other hand, is often triggered by beneficial microbes and relies on signaling pathways involving jasmonic acid (JA) and ethylene (B1197577) (ET) wikipedia.orgnih.gov. These pathways can interact with each other through complex crosstalk numberanalytics.comresearchgate.net.

While the direct involvement of this compound in the induction or signaling of ISR and SAR pathways is not explicitly detailed in the provided search results, steroidal glycoalkaloids in solanaceous plants are known to interact with phytohormone pathways, including the JA signaling pathway, which is downstream of the COI1 gene researchgate.net. Activation of the JA signaling pathway is associated with defense responses against herbivores and necrotrophic pathogens researchgate.netnumberanalytics.com. The accumulation of secondary metabolites is a strategy plants use to increase production of resistant metabolites in response to infestation nih.govfrontiersin.org.

Defense Responses Against Herbivores and Pathogens

This compound and related steroidal glycoalkaloids are known to act as chemical defenses against herbivores and pathogens researchgate.netidw-online.dewikipedia.org. These compounds can deter feeding, reduce growth, and even be toxic to herbivores frontiersin.orgnih.govwikipedia.org. For instance, solanine, a related glycoalkaloid found in Solanum species, has pesticidal properties and its synthesis increases under stress from pests or herbivores wikipedia.org. Unripe fruits of Solanum species exhibit higher concentrations of glycoalkaloids like solasonine (B1682107) and solamargine (B1681910), which play a crucial role in defense against pathogens and predators during fruit ripening researchgate.net.

Plants utilize both physical and chemical defenses against herbivores frontiersin.orgnih.gov. Chemical defenses, such as alkaloids and glycosides, can be constitutive or induced in response to herbivory frontiersin.orgnih.gov. These compounds can have various modes of action, including membrane disruption, inhibition of nutrient transport, and disruption of physiological processes nih.gov.

Against pathogens, plants employ physical barriers like cell wall modifications and the deposition of substances such as callose, as well as chemical defenses including secondary metabolites that act as phytoalexins nih.govfrontiersin.orgfrontiersin.org. Steroidal glycoalkaloids have also been reported to possess antimicrobial activities idw-online.de.

Potential Applications of this compound in Sustainable Agriculture

The defensive properties of this compound suggest potential applications in developing sustainable agricultural practices aimed at managing pests and diseases nih.gov.

Development as Bio-Pesticides or Bio-Fungicides

Given its role in plant defense against herbivores and pathogens, this compound holds potential for development as a bio-pesticide or bio-fungicide nih.gov. Solanaceae alkaloids, in general, are known for their physiological activity in insects and have been explored for use in plant protection due to their insecticidal, molluscicidal, acaricidal, nematocidal, fungicidal, and bactericidal properties nih.gov. Extracts and compounds from Solanum species have shown insecticidal activity against various insect species nih.gov.

The use of plant-derived compounds as bio-pesticides is gaining interest as an alternative to synthetic chemicals, aligning with the principles of sustainable agriculture nih.govmultitanks.com.

Role as Plant Defense Activators